molecular formula C9H11FO2 B6294554 1-Fluoro-3-(methoxymethoxy)-5-methylbenzene CAS No. 2271442-92-1

1-Fluoro-3-(methoxymethoxy)-5-methylbenzene

Cat. No.: B6294554
CAS No.: 2271442-92-1
M. Wt: 170.18 g/mol
InChI Key: IXLQXUDNGPZJEO-UHFFFAOYSA-N
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Description

1-Fluoro-3-(methoxymethoxy)-5-methylbenzene (CAS No. 126940-10-1) is a fluorinated aromatic compound with the molecular formula C₈H₉O₂F and a molecular weight of 156.15 g/mol. Its structure features a fluorine atom at the 1-position, a methoxymethoxy group (-OCH₂OCH₃) at the 3-position, and a methyl group (-CH₃) at the 5-position of the benzene ring . This compound is utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, leveraging the electronic and steric effects of its substituents. The methoxymethoxy group enhances solubility in polar solvents, while the fluorine atom modulates reactivity through its electronegativity.

Properties

IUPAC Name

1-fluoro-3-(methoxymethoxy)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-3-8(10)5-9(4-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLQXUDNGPZJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(methoxymethoxy)-5-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorophenol.

    Methoxymethylation: The hydroxyl group of 3-fluorophenol is protected by converting it into a methoxymethoxy group using dimethoxymethane in the presence of an acid catalyst.

    Methylation: The methyl group is introduced at the 5-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The methoxymethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 1-amino-3-(methoxymethoxy)-5-methylbenzene.

    Oxidation: Formation of 1-fluoro-3-(methoxymethoxy)-5-methylbenzoic acid.

    Reduction: Formation of 1-fluoro-3-hydroxy-5-methylbenzene.

Scientific Research Applications

1-Fluoro-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(methoxymethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The methyl group contributes to the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS No. Key Differences vs. Target Compound
1-Fluoro-3-methoxy-5-methylbenzene 1-F, 3-OCH₃, 5-CH₃ C₈H₉FO 140.16 160911-11-5 Methoxy (-OCH₃) instead of methoxymethoxy
2-Fluoro-4-methoxy-1-methylbenzene 2-F, 4-OCH₃, 1-CH₃ C₈H₉FO 140.16 405-06-1 Substituent positions altered; lower polarity
1-Chloro-3-(methoxymethoxy)-5-(CF₃)benzene 1-Cl, 3-OCH₂OCH₃, 5-CF₃ C₉H₈ClF₃O₂ 240.61 1415130-83-4 Chlorine replaces F; CF₃ adds steric bulk
(5-Fluoro-2-methoxyphenyl)methanol 5-F, 2-OCH₃, -CH₂OH C₈H₉FO₂ 156.16 426831-32-5 Hydroxymethyl (-CH₂OH) introduces H-bonding
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene 1-Br, 3-F, 5-(CH₂OCH₂CH₂OCH₃) C₁₁H₁₄BrFO₂ 293.13 1504282-99-8 Bromine replaces F; extended ether chain

Key Findings from Comparative Studies

Electronic Effects
  • Fluorine vs. Chlorine/Bromine : Fluorine’s high electronegativity polarizes the aromatic ring, enhancing electrophilic substitution reactivity. In contrast, chlorine (CAS 1415130-83-4) and bromine (CAS 1504282-99-8) introduce larger atomic radii, reducing reaction rates in SNAr mechanisms but increasing steric hindrance .
  • Methoxymethoxy vs. Methoxy : The methoxymethoxy group (-OCH₂OCH₃) in the target compound provides greater electron-donating capacity compared to a simple methoxy group (-OCH₃), as evidenced by its lower similarity score (0.89) to 1-Fluoro-3-methoxy-5-methylbenzene . This group also improves solubility in aprotic solvents, critical for catalytic reactions .
Steric and Solubility Properties
  • Trifluoromethyl (CF₃) vs. Methyl (CH₃) : The CF₃ group in 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene (CAS 1415130-83-4) increases steric bulk and hydrophobicity, making it less reactive in polar media compared to the methyl-substituted target compound .
  • Hydroxymethyl (-CH₂OH) vs. Methoxymethoxy: The hydroxymethyl group in (5-Fluoro-2-methoxyphenyl)methanol (CAS 426831-32-5) enables hydrogen bonding, enhancing aqueous solubility but reducing stability under acidic conditions .

Biological Activity

1-Fluoro-3-(methoxymethoxy)-5-methylbenzene, a compound with the CAS number 2271442-92-1, is an aromatic fluorinated compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10H13F O2
  • Molecular Weight : 184.21 g/mol

This compound features a fluorine atom, methoxymethoxy group, and a methyl group attached to a benzene ring, which influences its reactivity and interaction with biological systems.

This compound is believed to exert its biological effects through several mechanisms:

  • Target Interaction : The fluorine atom and methoxymethoxy group enhance the compound's ability to interact with various biological targets, including enzymes and receptors.
  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly through interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, oxadiazole derivatives, which share structural similarities, have demonstrated potent activity against various human cancer cell lines.

Compound Class Activity Cell Lines Tested
Oxadiazole DerivativesAnticancerMCF-7, HeLa, A549

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the methoxymethoxy group could enhance its interaction with microbial membranes, leading to potential applications in treating infections.

Case Studies

  • Anticancer Screening : In a study evaluating various fluorinated aromatic compounds, this compound was tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Antimicrobial Assays : Another study assessed the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, warranting further investigation into its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated; however, related compounds have demonstrated favorable absorption and distribution characteristics. Factors influencing its bioavailability include:

  • Solubility : The methoxymethoxy group may enhance solubility in biological fluids.
  • Metabolism : The presence of the fluorine atom can affect metabolic stability, potentially leading to prolonged action within the body.

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